molecular formula C20H25N3O5S B5376931 2-METHYL 4-PROPYL 5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

2-METHYL 4-PROPYL 5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE

Cat. No.: B5376931
M. Wt: 419.5 g/mol
InChI Key: BCKQYAWUPASRMO-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-METHYL 4-PROPYL 5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in many chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL 4-PROPYL 5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE typically involves multi-step organic synthesis. The process may start with the preparation of the thiophene ring, followed by the introduction of various substituents through reactions such as alkylation, acylation, and amination. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-METHYL 4-PROPYL 5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL 4-PROPYL 5-{[(E)-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-3-METHYL-2,4-THIOPHENEDICARBOXYLATE depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Properties

IUPAC Name

2-O-methyl 4-O-propyl 5-[[(E)-3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c1-6-10-28-19(25)16-12(3)17(20(26)27-5)29-18(16)22-15(24)9-8-14-11-21-23(7-2)13(14)4/h8-9,11H,6-7,10H2,1-5H3,(H,22,24)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKQYAWUPASRMO-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)C=CC2=C(N(N=C2)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)NC(=O)/C=C/C2=C(N(N=C2)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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